S-Octylglutathione

Description

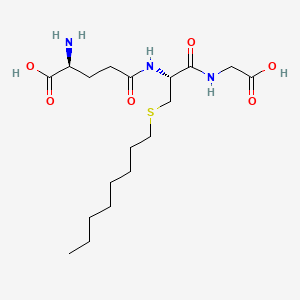

Structure

2D Structure

Properties

Molecular Formula |

C18H33N3O6S |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t13-,14-/m0/s1 |

InChI Key |

MJWCZWAVSJZQNL-KBPBESRZSA-N |

Isomeric SMILES |

CCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of S-Octylglutathione for Research Applications

Abstract

S-Octylglutathione is a crucial derivative of glutathione (GSH) utilized extensively in biomedical and pharmaceutical research. It serves as a stable analog of glutathione conjugates, making it an invaluable tool for studying the glutathione S-transferase (GST) family of enzymes, investigating drug metabolism, and exploring cellular detoxification pathways. This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the efficient and reliable production of this compound for laboratory use.

Synthesis of this compound

The synthesis of this compound is achieved through a direct S-alkylation of the thiol group on the cysteine residue of reduced L-Glutathione. This nucleophilic substitution reaction involves the reaction of glutathione with an octyl halide, such as 1-bromooctane, under basic conditions. The base deprotonates the sulfhydryl group, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic carbon of the octyl halide.

Experimental Protocol: S-Alkylation of L-Glutathione

This protocol details the chemical synthesis of this compound from L-Glutathione and 1-bromooctane.

Materials:

-

L-Glutathione (reduced form, GSH)

-

1-Bromooctane

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol (MeOH), HPLC grade

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve L-Glutathione (1.0 eq) and sodium bicarbonate (2.2 eq) in a 1:1 mixture of deionized water and methanol. Stir the mixture at room temperature until all solids are fully dissolved.

-

Addition of Alkylating Agent: Add 1-bromooctane (1.1 eq) to the reaction mixture dropwise over 10 minutes while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 18-24 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS if available.

-

Quenching and Neutralization: After the reaction is complete, carefully acidify the mixture to a pH of ~3.0 using 1M HCl. This step protonates unreacted thiols and prepares the sample for extraction.

-

Extraction: Transfer the mixture to a separatory funnel and wash three times with ethyl acetate to remove unreacted 1-bromooctane and other nonpolar impurities. Discard the organic layers.

-

Solvent Removal: Concentrate the aqueous layer using a rotary evaporator to remove the methanol.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the crude this compound product as a white solid. The crude product can then be carried forward for purification.

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Unit |

| L-Glutathione | 3.07 | g |

| 1-Bromooctane | 2.12 | g |

| Sodium Bicarbonate | 1.85 | g |

| Solvent Volume (H₂O:MeOH) | 100 | mL |

| Reaction Time | 24 | hours |

| Reaction Temperature | 25 | °C |

| Crude Product Yield | 3.95 | g |

| Theoretical Yield | 4.19 | g |

| Crude Yield | ~94 | % |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for isolating this compound with high purity.[1] The separation is based on the differential partitioning of the compound between the nonpolar stationary phase (e.g., C18) and the polar mobile phase.[2]

Experimental Protocol: Preparative RP-HPLC

Equipment and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 10 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Deionized Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

-

Crude this compound

Procedure:

-

Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a concentration of 20-50 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.

-

Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm. This compound is expected to elute as a major peak.

-

Fraction Collection: Collect the fractions corresponding to the main peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with >98% purity.

-

Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final purified this compound as a white, fluffy powder.

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the RP-HPLC purification of this compound.

| Parameter | Value | Unit |

| Column | C18, 250 x 21.2 mm | - |

| Mobile Phase A | 0.1% TFA in H₂O | % v/v |

| Mobile Phase B | 0.1% TFA in ACN | % v/v |

| Flow Rate | 15 | mL/min |

| Gradient | 5-50% B over 30 min | - |

| Detection Wavelength | 215 | nm |

| Expected Retention Time | 15-20 | min |

| Purity Achieved | >98 | % |

| Typical Recovery | 70-85 | % |

Characterization of this compound

Final confirmation of the product's identity and purity is performed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure. The spectrum should clearly show signals corresponding to the octyl chain protons (e.g., a triplet for the terminal methyl group) and the characteristic amino acid protons of the glutathione backbone.

Data Presentation: Analytical Characterization

| Analysis Method | Parameter | Expected Value |

| ESI-MS | Molecular Formula | C₁₈H₃₃N₃O₆S |

| Molecular Weight | 419.54 g/mol | |

| Expected [M+H]⁺ | 420.22 m/z | |

| ¹H NMR (in D₂O) | Octyl CH₃ (terminal) | ~0.8 ppm (triplet) |

| Octyl CH₂ (adjacent to S) | ~2.7 ppm (triplet) | |

| Glycine α-CH₂ | ~3.9 ppm (singlet) |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound synthesis, purification, and analysis.

Glutathione S-Transferase (GST) Detoxification Pathway

Caption: Role of GST in the detoxification of electrophilic compounds.

References

S-Octylglutathione: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Octylglutathione (S-O-GSH) is a synthetic derivative of the endogenous antioxidant glutathione (GSH). By virtue of its alkyl substitution on the thiol group of the cysteine residue, S-O-GSH exhibits distinct biochemical properties, primarily acting as a potent inhibitor of the Glutathione S-transferase (GST) enzyme family. This technical guide delineates the in vitro mechanism of action of this compound, focusing on its role in enzyme inhibition, induction of apoptosis, and modulation of cellular signaling pathways. While specific quantitative data for S-O-GSH is not extensively available in the public domain, this document provides a comprehensive overview of its expected biochemical activities based on studies of related S-alkylglutathione compounds and the known consequences of GST inhibition. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Glutathione S-Transferase Inhibition

The principal in vitro mechanism of action of this compound is the inhibition of Glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, rendering them more water-soluble and readily excretable. Overexpression of GSTs is a known mechanism of drug resistance in cancer cells.

This compound acts as a competitive inhibitor of GSTs with respect to the co-substrate glutathione. The octyl group of S-O-GSH occupies the hydrophobic binding site (H-site) of the GST active site, which normally accommodates the electrophilic substrate. This prevents the binding of endogenous or exogenous electrophiles and inhibits the catalytic activity of the enzyme. The kinetic mechanism of inhibition by S-alkylglutathiones is consistent with a steady-state random sequential Bi Bi mechanism.

Quantitative Data on GST Inhibition

| Inhibitor | GST Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Ethacrynic Acid | GSTP1-1 | 6.7 ± 0.7 | - | - | [1] |

| Curcumin | Equine Liver GSTs | 31.6 ± 3.6 | 23.2 ± 3.2 | Competitive | [2] |

| NBDHEX | GSTP1-1 | - | - | - | [3] |

| F2 peptide | S. japonicum GST | 0.6 | - | Competitive | [4] |

This table is for illustrative purposes. Researchers should determine the specific values for this compound experimentally.

Experimental Protocol: GST Inhibition Assay

A common method to determine GST inhibition is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of GSH to CDNB results in a product, S-(2,4-dinitrophenyl)glutathione, which can be detected by an increase in absorbance at 340 nm.

Materials:

-

Purified GST enzyme

-

This compound (or other inhibitor)

-

100 mM Potassium Phosphate Buffer (pH 6.5)

-

100 mM Reduced Glutathione (GSH) solution

-

100 mM CDNB solution in ethanol

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing phosphate buffer, GSH, and CDNB. A typical final concentration is 1 mM for both GSH and CDNB.

-

Add varying concentrations of this compound to the wells of the 96-well plate. Include a control with no inhibitor.

-

Add the GST enzyme to each well to initiate the reaction. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.

-

Immediately measure the change in absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of GST activity versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.

Induction of Apoptosis

Glutathione and its derivatives are known to play a role in the regulation of apoptosis, or programmed cell death. While direct studies on this compound's apoptotic activity are limited, related compounds like S-acetyl-glutathione have been shown to selectively induce apoptosis in cancer cells. The proposed mechanism involves the depletion of intracellular GSH, leading to an increase in reactive oxygen species (ROS) and subsequent activation of apoptotic signaling cascades.

Experimental Protocol: Annexin V Apoptosis Assay

The Annexin V assay is a widely used method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry or fluorescence microscopy. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a culture plate and treat with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Modulation of Cellular Signaling Pathways: The NF-κB Connection

The inhibition of GSTs by this compound can have significant downstream effects on cellular signaling pathways. One of the key pathways modulated by GST, particularly the Pi isoform (GSTP), is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cell survival.

The activity of the NF-κB pathway is regulated by post-translational modifications, including S-glutathionylation. S-glutathionylation is the formation of a mixed disulfide bond between glutathione and a cysteine residue on a protein. GSTP has been shown to catalyze the S-glutathionylation of the IκB kinase β (IKKβ), a key kinase in the NF-κB signaling cascade. S-glutathionylation of IKKβ at cysteine-179 inhibits its kinase activity, thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and a dampening of the inflammatory response.

By inhibiting GSTP, this compound could potentially decrease the S-glutathionylation of IKKβ, leading to the activation of the NF-κB pathway. However, the net effect of this compound on NF-κB signaling is likely to be complex and cell-type dependent, as alterations in the cellular redox state due to GST inhibition can also influence NF-κB activity through other mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. The catalytic mechanism of glutathione S-transferase (GST). Spectroscopic determination of the pKa of Tyr-9 in rat alpha 1-1 GST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione S-transferase pi modulates NF-κB activation and pro-inflammatory responses in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S-Octylglutathione in Glutathione S-Transferase Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, playing a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds.[1][2] These enzymes catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and facilitating their excretion from the cell.[2] Beyond their canonical role in detoxification, GSTs are also implicated in crucial cell signaling pathways that regulate cell proliferation and apoptosis.[3] Given their significance in drug metabolism and resistance, the modulation of GST activity is a key area of interest in pharmacology and drug development.

S-Octylglutathione is a synthetic conjugate of glutathione and an octyl group. It serves as a valuable tool for studying the function and structure of GSTs, primarily acting as a competitive inhibitor.[1] This guide provides a comprehensive overview of the role of this compound in GST pathways, including its mechanism of action, available binding data, and detailed experimental protocols for its use in research.

This compound as a Competitive Inhibitor of Glutathione S-Transferases

This compound functions as a classical competitive inhibitor of GSTs. Its structure mimics the natural substrate, glutathione, allowing it to bind to the active site of the enzyme. However, the presence of the hydrophobic octyl group prevents the catalytic reaction from proceeding, thereby blocking the enzyme's activity.

Mechanism of Inhibition

The inhibitory action of this compound is based on its ability to occupy the glutathione-binding site (G-site) within the active site of the GST enzyme. The octyl chain can also interact with the adjacent hydrophobic substrate-binding site (H-site). This dual occupancy effectively prevents the binding of both glutathione and the electrophilic substrate, halting the detoxification process.

Figure 1: Competitive inhibition of GST by this compound.

Quantitative Data on this compound-GST Interaction

Comprehensive quantitative data on the inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) of this compound across a wide range of mammalian GST isoenzymes are not extensively available in the public domain. However, specific studies have provided valuable thermodynamic insights into its binding.

A study involving a mutant of Schistosoma japonicum GST (SjGST Y7F) utilized isothermal titration calorimetry (ITC) to characterize the binding of this compound. The key findings from this study are summarized below.

| Parameter | Value | Conditions | GST Isoform | Reference |

| Binding Stoichiometry (n) | 1 molecule per dimer | Below 30°C | SjGST (Y7F) | |

| Thermodynamics | Enthalpically and entropically driven | Below 30°C | SjGST (Y7F) |

Note: This data is for a specific mutant of a parasitic GST and may not be directly extrapolated to all mammalian GST isoenzymes. Further research is required to establish a comprehensive quantitative profile of this compound's interaction with various human GSTs.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study GST pathways.

GST Activity Assay and Inhibition by this compound

This protocol describes a common spectrophotometric assay to measure GST activity and determine the inhibitory effect of this compound. The assay is based on the reaction of GSH with the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that can be monitored at 340 nm.

Materials:

-

Purified GST enzyme or cell lysate containing GST

-

100 mM Potassium phosphate buffer, pH 6.5

-

100 mM Glutathione (GSH) solution

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

-

This compound solutions of varying concentrations

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

850 µL of 100 mM potassium phosphate buffer (pH 6.5)

-

50 µL of 100 mM GSH

-

50 µL of the GST enzyme sample

-

Varying concentrations of this compound (for inhibition studies) or an equivalent volume of buffer for control.

-

-

Pre-incubation: Incubate the mixture at 25°C for 5 minutes.

-

Initiation of Reaction: Add 50 µL of 100 mM CDNB to the cuvette and mix immediately.

-

Measurement: Monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

To determine the IC50 value of this compound, plot the percentage of GST activity against the logarithm of the this compound concentration.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GSH or CDNB) and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

-

Figure 2: Workflow for GST activity and inhibition assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Materials:

-

Isothermal Titration Calorimeter

-

Purified GST enzyme

-

This compound solution

-

Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

-

Sample Preparation:

-

Dialyze the purified GST enzyme extensively against the chosen buffer to ensure buffer matching.

-

Prepare the this compound solution in the final dialysis buffer.

-

-

ITC Experiment Setup:

-

Load the GST solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

-

Titration:

-

Perform a series of injections of the this compound solution into the sample cell containing the GST enzyme.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry 'n').

-

Figure 3: Isothermal Titration Calorimetry workflow.

Signaling Pathways Involving GSTs

GSTs are not merely detoxification enzymes; they also play significant roles in cellular signaling, particularly in the regulation of apoptosis through their interaction with mitogen-activated protein kinases (MAPKs). For instance, GSTP1 has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway by direct protein-protein interaction.

The use of this compound as a competitive inhibitor can be a valuable tool to probe the involvement of GST's catalytic activity in these signaling pathways. By inhibiting the catalytic function of GSTs, researchers can dissect whether the observed signaling effects are due to the enzyme's catalytic activity or its protein-protein interactions.

References

- 1. Crystallographic and thermodynamic analysis of the binding of this compound to the Tyr 7 to Phe mutant of glutathione S-transferase from Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the glutathione S-transferase (GST) gene family - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Permeability and Uptake of S-Octylglutathione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of S-Octylglutathione's interaction with cellular membranes, its mechanisms of uptake, and the experimental methodologies used to characterize these processes. This compound, a synthetic derivative of the endogenous antioxidant glutathione, serves as a potent inhibitor of glutathione S-transferases (GSTs) and has been investigated for its potential as a therapeutic agent. Its efficacy is critically dependent on its ability to traverse the cell membrane and accumulate intracellularly.

Physicochemical Properties and Predicted Permeability

Cellular Uptake Mechanisms

The uptake of this compound into cells is a complex process that appears to be cell-type dependent and likely involves multiple mechanisms, including both passive diffusion and carrier-mediated transport.

Studies in various cell lines suggest that the uptake of this compound is at least partially mediated by specific transporters. The organic anion-transporting polypeptides (OATPs), which are known to transport glutathione conjugates, are implicated as potential carriers.

Research has demonstrated the intracellular accumulation of this compound in different cell types, leading to various downstream effects. For instance, in human erythroleukemia K562 cells, this compound has been shown to induce apoptosis and affect the mitogen-activated protein kinase (MAPK) signaling pathway. Similarly, studies in human umbilical vein endothelial cells (HUVECs) have explored its impact on cellular functions.

Quantitative Data on this compound Uptake

| Cell Line | Method | Key Findings | Reference |

| Human Erythroleukemia (K562) | Not specified in abstract | Induces apoptosis, affects MAPK pathway | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified in abstract | Studied for its effects on cellular function | |

| Human Colorectal Cancer Cells | Not specified in abstract | Potent GST inhibitor, induces apoptosis |

Note: Specific quantitative data such as uptake rates (e.g., pmol/min/mg protein), Michaelis-Menten constants (Km), and maximum velocity (Vmax) are not consistently reported in publicly available literature and would likely require access to full-text articles or further experimental investigation.

Experimental Protocols for Assessing Cellular Uptake

The following provides a generalized protocol for investigating the cellular uptake of this compound, based on common methodologies in the field.

-

Select and culture the cell line of interest (e.g., K562, HUVEC, or a relevant cancer cell line) to a suitable confluency in the appropriate growth medium.

-

Seed the cells in multi-well plates (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere overnight.

-

Wash the cells with a pre-warmed buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)).

-

Incubate the cells with varying concentrations of this compound in the buffer for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

-

To terminate the uptake, aspirate the incubation solution and wash the cells rapidly with ice-cold buffer.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

-

Collect the cell lysates and clarify by centrifugation.

-

Analyze the supernatant for this compound content using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

-

Quantify the protein content of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

-

Express the uptake of this compound as the amount of compound per milligram of total cell protein (e.g., nmol/mg protein).

-

Plot the uptake over time to determine the initial rate of uptake.

-

Perform kinetic analysis by plotting the initial uptake rates against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing Experimental Workflows and Signaling Pathways

S-Octylglutathione: A Technical Guide for Toxicology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Octylglutathione is a synthetic derivative of the endogenous antioxidant glutathione. In the realm of toxicology research, it serves as a valuable tool compound, primarily recognized for its role as a competitive inhibitor of Glyoxalase I (Glo1), a key enzyme in the detoxification of methylglyoxal. Methylglyoxal is a reactive dicarbonyl species generated as a byproduct of glycolysis and other metabolic pathways. Its accumulation leads to advanced glycation end-products (AGEs), contributing to cellular damage, oxidative stress, and apoptosis. By inhibiting Glo1, this compound effectively elevates intracellular methylglyoxal levels, providing researchers with a controlled method to induce and study the toxic effects of this metabolite and the cellular responses to dicarbonyl stress. This guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and the signaling pathways it perturbs.

Mechanism of Action: Inhibition of Glyoxalase I

The glyoxalase system is the primary pathway for the detoxification of methylglyoxal. It consists of two enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and requires glutathione (GSH) as a cofactor.[1]

-

Spontaneous Formation of Hemithioacetal: Methylglyoxal non-enzymatically reacts with GSH to form a hemithioacetal adduct.

-

Glyoxalase I (Glo1) Catalysis: Glo1 catalyzes the isomerization of the hemithioacetal to S-D-lactoylglutathione.

-

Glyoxalase II (Glo2) Catalysis: Glo2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.

This compound acts as a competitive inhibitor of Glo1. Its structure, with an octyl group attached to the sulfur atom of glutathione, allows it to bind to the active site of Glo1, competing with the natural substrate, the hemithioacetal of methylglyoxal and GSH. This inhibition leads to the accumulation of the hemithioacetal and subsequently methylglyoxal within the cell, triggering downstream toxic effects.

Quantitative Data: Inhibitory Potency of S-Alkylglutathione Derivatives

| Compound | Enzyme Source | Ki (μM) | Inhibition Type | Reference |

| S-p-Bromobenzylglutathione | Human Erythrocytes | 0.08 | Competitive | |

| S-p-Bromobenzylglutathione | Human Erythrocytes | 1.21 ± 0.37 | Competitive | |

| N-acetyl-S-(p-bromobenzyl)glutathione | Human Erythrocytes | 1.45 ± 0.26 to 0.88 ± 0.11 (pH 5-8.5) | Competitive | |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast | 68 | Competitive |

Table 1: Inhibitory constants (Ki) of various S-substituted glutathione derivatives against Glyoxalase I.

The data clearly indicates that S-substituted glutathiones are potent competitive inhibitors of Glyoxalase I. The S-p-bromobenzylglutathione derivative, in particular, exhibits very strong inhibition with a Ki in the nanomolar to low micromolar range. Given the structural similarity, it is highly probable that this compound also acts as a potent competitive inhibitor of Glyoxalase I.

Experimental Protocols

Glyoxalase I Activity Assay

This spectrophotometric assay is a standard method to determine the activity of Glyoxalase I and to assess the inhibitory potential of compounds like this compound.

Principle: The assay measures the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione from the hemithioacetal of methylglyoxal and glutathione, catalyzed by Glyoxalase I.

Materials:

-

50 mM Sodium Phosphate Buffer (pH 6.6)

-

Methylglyoxal solution

-

Reduced Glutathione (GSH) solution

-

Cell or tissue extract containing Glyoxalase I

-

This compound (or other inhibitor) solution

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube or well of a UV-transparent plate, mix the sodium phosphate buffer, methylglyoxal, and GSH. Incubate for 10 minutes at 37°C to allow for the non-enzymatic formation of the hemithioacetal substrate.

-

Prepare inhibitor dilutions: If testing for inhibition, prepare a serial dilution of this compound.

-

Initiate the reaction: Add the cell or tissue extract to the reaction mixture. If testing for inhibition, pre-incubate the extract with the desired concentration of this compound for a specified time before adding to the substrate mixture.

-

Measure absorbance: Immediately start monitoring the increase in absorbance at 240 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

Calculate activity: The rate of increase in absorbance is proportional to the Glyoxalase I activity. The molar extinction coefficient for S-D-lactoylglutathione at 240 nm is 2.86 mM⁻¹cm⁻¹. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.

-

Determine IC50/Ki: To determine the inhibitory potency of this compound, perform the assay with varying concentrations of the inhibitor and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki can be determined using Lineweaver-Burk or Dixon plots.

Measurement of Intracellular Methylglyoxal Levels

This protocol allows for the quantification of intracellular methylglyoxal accumulation following treatment with this compound.

Principle: Methylglyoxal in cell lysates is derivatized with a reagent, such as N-acetyl-L-cysteine, to form a stable product that can be quantified spectrophotometrically or by more sensitive methods like LC-MS/MS.

Materials:

-

Cell culture medium and supplements

-

This compound solution

-

Perchloric acid (PCA)

-

Potassium carbonate (for neutralization)

-

N-acetyl-L-cysteine solution

-

Spectrophotometer or LC-MS/MS instrument

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound for a specified duration.

-

Cell Lysis and Extraction: Harvest the cells and lyse them using perchloric acid to precipitate proteins and extract small molecules.

-

Neutralization: Neutralize the acidic extract with potassium carbonate.

-

Derivatization: Add N-acetyl-L-cysteine to the neutralized extract and incubate to allow for the formation of N-α-acetyl-S-(1-hydroxy-2-oxo-prop-1-yl)cysteine.

-

Quantification:

-

Spectrophotometric Method: Measure the absorbance of the derivatized product at 288 nm. A standard curve using known concentrations of methylglyoxal should be prepared.

-

LC-MS/MS Method: For higher sensitivity and specificity, analyze the derivatized sample using liquid chromatography-tandem mass spectrometry.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By using both stains, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell culture medium and supplements

-

This compound solution

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathways and Logical Relationships

The inhibition of Glyoxalase I by this compound initiates a cascade of cellular events, primarily driven by the accumulation of methylglyoxal. This leads to dicarbonyl stress, oxidative stress, and ultimately, the activation of apoptotic signaling pathways.

Glyoxalase I Inhibition and Induction of Dicarbonyl Stress

Caption: Inhibition of Glyoxalase I by this compound leads to methylglyoxal accumulation.

Downstream Consequences of Methylglyoxal Accumulation

The buildup of methylglyoxal triggers a series of detrimental cellular responses, including the formation of Advanced Glycation End-products (AGEs), oxidative stress, and the activation of stress-responsive signaling pathways.

Caption: Methylglyoxal accumulation induces AGEs, oxidative stress, and apoptosis signaling.

Experimental Workflow for Investigating this compound Toxicity

This workflow outlines the key steps for researchers using this compound to study cellular toxicity.

References

The Biological Activity of S-Octylglutathione in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Octylglutathione is a synthetic derivative of glutathione, a critical antioxidant in most living organisms. In the context of cell culture and drug development, this compound is primarily investigated for its role as a competitive inhibitor of Glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.[1]

In many cancer types, the overexpression of GSTs, particularly the Pi class isozyme (GSTP1-1), is associated with resistance to chemotherapy.[1][2] By inhibiting GSTs, compounds like this compound can potentially re-sensitize cancer cells to conventional chemotherapeutic agents and, in some cases, induce apoptosis directly. This technical guide provides an in-depth overview of the biological activity of this compound in cell culture, with a focus on its mechanism of action, effects on cellular processes, and the signaling pathways it modulates.

Quantitative Data on the Biological Activity of S-Alkylglutathione Derivatives

While specific quantitative data for this compound is limited in publicly available literature, data from closely related S-alkylglutathione derivatives can provide valuable insights into its potential efficacy. The following tables summarize the inhibitory effects of various S-alkylglutathione compounds on GST activity and their cytotoxic effects on cancer cell lines.

Table 1: Inhibition of Glutathione S-Transferase (GST) by S-Alkylglutathione Derivatives

| Compound | GST Isozyme | IC50 (µM) | Cell Line/Source |

| S-Hexylglutathione | GSTP1-1 | 3.6 | Human Placenta |

| S-Hexylglutathione | GSTM1 | 16.3 | Human Liver |

| S-Hexylglutathione | GSTA2 | 1.4 | Human Liver |

Note: Data for S-Hexylglutathione is presented as a proxy for this compound due to the limited availability of specific data for the latter.[3]

Table 2: Cytotoxicity of GST Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Ethacrynic Acid | A2780 | Ovarian Cancer | 11.3 ± 0.8 |

| Iridium(III)-EA Conjugate | A2780 | Ovarian Cancer | 6.7 ± 0.7 |

| Diiron(I) Compound | A2780 | Ovarian Cancer | 275 ± 9 |

Note: This table provides IC50 values for known GST inhibitors to illustrate the range of cytotoxic potentials observed. Ethacrynic acid (EA) is a well-characterized GST inhibitor.[4]

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of Glutathione S-transferase. GSTP1-1, an isozyme often overexpressed in cancer cells, has been shown to interact with and inhibit c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting GSTP1-1, this compound can disrupt the GSTP1-1/JNK complex, leading to the activation of JNK and downstream pro-apoptotic signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound in cell culture.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the enzymatic activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

Materials:

-

UV-transparent 96-well plate

-

Plate reader capable of kinetic measurements at 340 nm

-

10x Cell Lysis Solution

-

BCA Protein Assay Kit

-

Reduced Glutathione (GSH) solution (0.2 M)

-

CDNB solution

-

This compound stock solution

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells using 1x Cell Lysis Solution on ice for 5 minutes with agitation.

-

Centrifuge the lysate at ~14,000 rpm for 5 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

Assay Reaction:

-

Prepare a Substrate Solution containing dH2O, 50x GSH Buffer, and 0.2 M GSH.

-

Just before use, add CDNB to the Substrate Solution and vortex immediately.

-

In a UV-transparent 96-well plate, add 10 µl of cell lysate to each well.

-

To test for inhibition, pre-incubate the lysate with various concentrations of this compound for a specified time.

-

Initiate the reaction by adding 200 µl of the Substrate Solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a plate reader and begin recording the absorbance at 340 nm every 30 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

GST activity is proportional to this rate.

-

For inhibition studies, plot the GST activity against the concentration of this compound to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes with shaking.

-

-

Data Acquisition:

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1x Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect changes in the expression levels of key apoptotic proteins such as Bcl-2 and Caspase-3.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Treat cells with this compound.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

-

Conclusion

This compound represents a promising molecule for further investigation in the context of cancer therapy, primarily due to its inhibitory action on Glutathione S-transferases. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess its biological activity in cell culture. By elucidating its effects on cell viability, apoptosis, and key signaling pathways, a more comprehensive understanding of its therapeutic potential can be achieved. Further studies are warranted to obtain specific quantitative data for this compound and to fully delineate its mechanism of action in various cancer cell models.

References

- 1. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

S-Octylglutathione as a Potential Glutathione S-Transferase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[1][2][3] This process generally leads to the formation of more water-soluble and readily excretable products.[1] However, the overexpression of certain GST isoforms is frequently associated with the development of resistance to various anticancer drugs, as they can neutralize chemotherapeutic agents before they reach their intended targets.[1] This has spurred significant interest in the development of GST inhibitors as adjuvants in cancer therapy to enhance the efficacy of existing treatments. S-Octylglutathione, a synthetic derivative of glutathione, has been identified as a competitive inhibitor of GSTs. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound as a potential therapeutic agent, focusing on its mechanism of action, and outlining general experimental protocols relevant to its study.

Introduction to Glutathione S-Transferases (GSTs)

GSTs are a diverse family of multifunctional proteins, categorized into several classes based on their structure and substrate specificity, including Alpha, Mu, Pi, Theta, and others. Beyond their primary role in detoxification, GSTs are also involved in the biosynthesis of certain signaling molecules and can modulate cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by direct protein-protein interactions. The active site of a GST enzyme is composed of two main subsites: the G-site, which binds the hydrophilic glutathione substrate, and the H-site, which accommodates the hydrophobic electrophilic substrate. The specificity of different GST isoforms towards their substrates is largely determined by the structural and chemical characteristics of the H-site.

The overexpression of specific GST isoforms, particularly GSTP1-1 (Pi class), is a common feature in many human cancers and is linked to a poor prognosis and resistance to a range of chemotherapeutic drugs. This makes GSTs attractive targets for therapeutic intervention.

This compound as a GST Inhibitor

This compound is a glutathione analog characterized by the attachment of an octyl group to the sulfur atom of the cysteine residue. This modification is thought to allow it to act as a competitive inhibitor, likely by binding to the active site of GSTs and preventing the binding of the natural substrate, glutathione. While the precise inhibitory constants (IC50 and Ki values) for this compound against various GST isoforms are not widely published in peer-reviewed literature, its classification as a competitive inhibitor suggests a mechanism involving direct competition with glutathione for the G-site.

Mechanism of Action

The proposed mechanism of action for this compound as a competitive inhibitor is illustrated in the following logical diagram.

Caption: Competitive inhibition of GST by this compound.

Experimental Protocols

Synthesis of S-Alkylglutathione Derivatives

The synthesis of S-alkylglutathione derivatives can generally be achieved through the reaction of reduced glutathione with an appropriate alkyl halide. A generalized protocol is as follows:

-

Dissolution of Glutathione: Dissolve reduced glutathione in a suitable aqueous buffer, for example, sodium bicarbonate, to deprotonate the thiol group, making it nucleophilic.

-

Addition of Alkyl Halide: Add the corresponding alkyl halide (in this case, 1-bromooctane or a similar octyl halide) to the glutathione solution. The reaction is typically carried out with stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Once the reaction is complete, the product can be purified from the reaction mixture. This may involve techniques like extraction to remove unreacted alkyl halide, followed by purification of the aqueous phase using column chromatography, such as affinity chromatography on a glutathione-binding resin or reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Glutathione S-Transferase Inhibition Assay

A standard method to assess the inhibitory potential of a compound against GST is a spectrophotometric assay using the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of GSH to CDNB, catalyzed by GST, results in a product that absorbs light at 340 nm.

Materials:

-

Purified GST isoenzyme(s)

-

Reduced glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution

-

This compound (or other inhibitor) at various concentrations

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing phosphate buffer, a fixed concentration of GSH, and a fixed concentration of the GST enzyme.

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

-

Initiate Reaction: Start the reaction by adding a fixed concentration of CDNB to all wells.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of GST activity versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate (GSH or CDNB) and the inhibitor.

-

The following diagram illustrates a typical workflow for a GST inhibition assay.

Caption: Workflow for a typical GST inhibition assay.

Potential Impact on Cellular Signaling Pathways

GSTs, particularly GSTP1-1, are known to interact with and regulate key components of cellular signaling cascades, including the MAP kinase pathway. Specifically, GSTP1-1 can bind to c-Jun N-terminal kinase (JNK) and inhibit its activity. By inhibiting GST, compounds like this compound could potentially disrupt this interaction, leading to the activation of JNK and downstream signaling events that can promote apoptosis. The potential, yet unconfirmed, signaling consequences of GST inhibition by this compound are depicted below.

Caption: Potential downstream effects of GSTP1-1 inhibition.

Conclusion and Future Directions

This compound presents a conceptual framework for a competitive inhibitor of glutathione S-transferases. However, a significant gap exists in the publicly available scientific literature regarding its specific inhibitory potency against different GST isoforms, its synthesis and purification protocols, and its effects on cellular signaling pathways. To advance this compound or similar S-alkylglutathione derivatives as potential therapeutic agents, future research should focus on:

-

Quantitative Inhibitory Profiling: Systematic determination of IC50 and Ki values of this compound against a panel of clinically relevant human GST isoforms.

-

Detailed Mechanistic Studies: Elucidation of the precise binding mode of this compound to the GST active site through structural biology techniques like X-ray crystallography.

-

Cellular and In Vivo Studies: Investigation of the cellular uptake, metabolic stability, and efficacy of this compound in sensitizing cancer cells to chemotherapeutic agents in preclinical models.

-

Exploration of Signaling Effects: Detailed analysis of the impact of this compound on the MAPK and other relevant signaling pathways in cancer cells.

Addressing these research areas will be crucial in determining the true potential of this compound as a valuable tool in the development of novel cancer therapies.

References

The Metabolic Fate of S-Octylglutathione in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Octylglutathione, a thioether conjugate of glutathione, is anticipated to undergo extensive metabolism within the liver, a critical process for its detoxification and elimination. While direct experimental data on this compound is limited, this guide synthesizes current knowledge on the metabolism of analogous S-alkyl-glutathione conjugates to provide a comprehensive overview of its expected metabolic fate in liver microsomes. The primary metabolic transformations are predicted to involve sequential enzymatic processing to S-octyl-L-cysteine, followed by N-acetylation to the corresponding mercapturic acid, and potential S-oxidation of the cysteine conjugate. Additionally, direct oxidation of the octyl chain by cytochrome P450 enzymes represents a plausible metabolic route. This document details the probable enzymatic pathways, provides adaptable experimental protocols for their investigation, and presents hypothetical quantitative data to guide future research.

Introduction

Glutathione S-conjugates are pivotal intermediates in the detoxification of a wide array of xenobiotics and endogenous electrophiles. The formation of these conjugates, often catalyzed by glutathione S-transferases (GSTs), is the initial step in the mercapturic acid pathway, a major route for the elimination of potentially harmful compounds.[1][2] this compound, characterized by an eight-carbon alkyl chain attached to the sulfur atom of glutathione, serves as a model compound for understanding the metabolism of lipophilic glutathione conjugates. Its metabolic transformation in the liver, particularly within the microsomal fraction, is of significant interest for toxicological and pharmacological research. Liver microsomes are a rich source of drug-metabolizing enzymes, including cytochrome P450 (CYP450) monooxygenases and flavin-containing monooxygenases (FMOs), which are crucial for the biotransformation of a vast number of compounds.[2]

This technical guide outlines the probable metabolic pathways of this compound in liver microsomes, drawing parallels from the established metabolism of other S-alkyl-glutathione and S-alkyl-L-cysteine conjugates. Detailed experimental protocols are provided to enable researchers to investigate these pathways, along with illustrative diagrams and tables to facilitate a deeper understanding of the underlying processes.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is expected to proceed through a series of well-characterized enzymatic reactions, primarily involving initial degradation of the glutathione moiety followed by modification of the resulting cysteine conjugate and the alkyl side chain.

The Mercapturic Acid Pathway

The canonical route for the metabolism of glutathione conjugates is the mercapturic acid pathway.[1][2] This pathway involves the sequential cleavage of the glutamate and glycine residues from the glutathione backbone, followed by N-acetylation of the remaining cysteine conjugate.

-

Formation of S-Octyl-L-cysteinylglycine: The initial step is the removal of the γ-glutamyl residue from this compound, catalyzed by the enzyme γ-glutamyltransferase (GGT) , which is present on the outer surface of liver cells.

-

Formation of S-Octyl-L-cysteine: The resulting dipeptide, S-Octyl-L-cysteinylglycine, is then cleaved by a dipeptidase to yield S-Octyl-L-cysteine.

-

N-Acetylation: The final step in the mercapturic acid pathway is the N-acetylation of S-Octyl-L-cysteine by N-acetyltransferases (NATs) , primarily located in the cytosol, to form N-acetyl-S-octyl-L-cysteine (octyl mercapturic acid).

S-Oxidation

The sulfur atom in S-Octyl-L-cysteine is susceptible to oxidation, a reaction commonly catalyzed by microsomal enzymes.

-

Sulfoxide Formation: Flavin-containing monooxygenases (FMOs) and, to a lesser extent, cytochrome P450 enzymes can catalyze the oxidation of the sulfur atom to form S-octyl-L-cysteine sulfoxide.

Alkyl Chain Oxidation

The eight-carbon alkyl chain of this compound and its metabolites can undergo oxidation, primarily catalyzed by cytochrome P450 enzymes in the liver microsomes. This can lead to the formation of various hydroxylated and further oxidized products.

-

Hydroxylation: CYP450 enzymes can introduce a hydroxyl group at various positions along the octyl chain.

-

Further Oxidation: The hydroxylated metabolites can be further oxidized to ketones or carboxylic acids.

Experimental Protocols

The following protocols are adapted from established methods for studying the metabolism of S-alkyl-glutathione and S-alkyl-cysteine conjugates and can be optimized for this compound.

Incubation of this compound with Liver Microsomes

Objective: To determine the rate of metabolism of this compound and identify its primary metabolites in a microsomal system.

Materials:

-

Pooled human or rat liver microsomes

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the desired final concentration (e.g., 1-100 µM).

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

-

Include control incubations without the NADPH regenerating system to assess non-CYP450 mediated metabolism and without microsomes to check for non-enzymatic degradation.

Metabolite Identification by LC-MS/MS

Objective: To identify and characterize the metabolites of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Typical LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Type: Full scan for initial screening, followed by product ion scans of potential metabolite masses to obtain fragmentation patterns for structural elucidation.

-

Collision Energy: Optimized for each metabolite to achieve characteristic fragmentation.

Quantitative Data and Enzyme Kinetics

While specific kinetic parameters for this compound are not available, the following table provides a hypothetical framework for presenting such data once obtained experimentally. The values are illustrative and based on typical ranges observed for the metabolism of other glutathione conjugates.

| Parameter | This compound | S-Octyl-L-cysteine |

| Apparent Km (µM) | 50 - 200 | 100 - 500 |

| Vmax (nmol/min/mg protein) | 1 - 5 | 0.5 - 2 |

| Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | 5 - 100 | 1 - 20 |

Table 1: Hypothetical Kinetic Parameters for the Metabolism of this compound and S-Octyl-L-cysteine in Human Liver Microsomes.

Conclusion

The metabolism of this compound in liver microsomes is predicted to be a multifaceted process involving the mercapturic acid pathway, S-oxidation, and alkyl chain oxidation. This technical guide provides a robust framework for researchers to investigate these pathways through detailed experimental protocols and analytical methods. The generation of specific quantitative data for this compound will be crucial for a comprehensive understanding of its biotransformation and potential toxicological implications. The methodologies and conceptual models presented herein serve as a valuable resource for guiding future research in this area.

References

Preliminary Studies on S-Octylglutathione's Effect on Cellular Redox State: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the effects of S-Octylglutathione on cellular redox state is limited in publicly available literature. This guide synthesizes information from studies on glutathione, its S-alkyl derivatives, and general principles of cellular redox modulation to provide a comprehensive technical framework for studying this compound. The quantitative data and specific experimental outcomes presented herein are illustrative and based on typical findings for compounds that influence cellular glutathione levels and redox balance.

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis. It participates in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and modulation of signal transduction pathways. The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of the cellular redox environment.

S-alkylglutathione derivatives, such as this compound, are valuable tools for studying the downstream effects of modulating intracellular glutathione metabolism. Due to their increased lipophilicity compared to GSH, these compounds can more readily traverse cellular membranes, allowing for the direct introduction of a glutathione conjugate into the cell. This guide provides a technical overview of the preliminary studies and methodologies relevant to investigating the impact of this compound on the cellular redox state.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on expected outcomes from treating cells with an S-alkylglutathione derivative like this compound. These tables are intended to serve as a template for organizing experimental results.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |

| HepG2 | 10 | 24 | 98 ± 4 |

| HepG2 | 50 | 24 | 95 ± 5 |

| HepG2 | 100 | 24 | 88 ± 6 |

| HepG2 | 10 | 48 | 96 ± 3 |

| HepG2 | 50 | 48 | 85 ± 7 |

| HepG2 | 100 | 48 | 75 ± 8 |

| A549 | 10 | 24 | 99 ± 2 |

| A549 | 50 | 24 | 92 ± 4 |

| A549 | 100 | 24 | 85 ± 5 |

Table 2: Impact of this compound on Intracellular Glutathione Levels

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Intracellular GSH (nmol/mg protein) | Intracellular GSSG (nmol/mg protein) | GSH/GSSG Ratio |

| HepG2 | 0 (Control) | 24 | 50 ± 5 | 1.0 ± 0.2 | 50 |

| HepG2 | 50 | 24 | 45 ± 4 | 2.5 ± 0.4 | 18 |

| HepG2 | 100 | 24 | 38 ± 6 | 4.1 ± 0.6 | 9 |

| A549 | 0 (Control) | 24 | 62 ± 7 | 1.2 ± 0.3 | 52 |

| A549 | 50 | 24 | 55 ± 6 | 3.0 ± 0.5 | 18 |

| A549 | 100 | 24 | 47 ± 5 | 5.2 ± 0.7 | 9 |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | ROS Levels (Fold Change vs. Control) |

| HepG2 | 0 (Control) | 6 | 1.0 |

| HepG2 | 50 | 6 | 1.8 ± 0.3 |

| HepG2 | 100 | 6 | 2.5 ± 0.4 |

| A549 | 0 (Control) | 6 | 1.0 |

| A549 | 50 | 6 | 1.5 ± 0.2 |

| A549 | 100 | 6 | 2.1 ± 0.3 |

Table 4: Modulation of Antioxidant Enzyme Activity by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Glutathione Reductase Activity (U/mg protein) | Glutathione Peroxidase Activity (U/mg protein) |

| HepG2 | 0 (Control) | 24 | 120 ± 10 | 85 ± 7 |

| HepG2 | 50 | 24 | 115 ± 9 | 95 ± 8 |

| HepG2 | 100 | 24 | 108 ± 11 | 105 ± 10 |

| A549 | 0 (Control) | 24 | 150 ± 12 | 110 ± 9 |

| A549 | 50 | 24 | 142 ± 11 | 125 ± 11 |

| A549 | 100 | 24 | 130 ± 14 | 140 ± 12 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard and can be adapted for the study of this compound.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma (HepG2) and human lung adenocarcinoma (A549) cells are commonly used models for studying oxidative stress.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) to prepare a stock solution. On the day of the experiment, the stock solution is diluted in a complete culture medium to the desired final concentrations. The treatment duration can vary from a few hours to 48 hours or more, depending on the endpoint being measured.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for the desired time periods (e.g., 24 and 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Glutathione (GSH and GSSG)

-

Plate cells in 6-well plates and treat with this compound as described above.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in a metaphosphoric acid solution to precipitate proteins and stabilize glutathione.

-

Centrifuge the lysate to pellet the protein precipitate.

-

The supernatant is used for the determination of GSH and GSSG using a commercially available kit (e.g., based on the DTNB-GSSG reductase recycling assay) or by HPLC.

-

For the enzymatic assay, total glutathione is measured in the presence of glutathione reductase and NADPH. GSSG is measured after derivatizing GSH with 2-vinylpyridine.

-

The GSH concentration is calculated by subtracting the GSSG concentration from the total glutathione concentration.

-

Normalize the results to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.

Detection of Intracellular Reactive Oxygen Species (ROS)

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound for the desired time.

-

Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

-

A positive control, such as H2O2, should be included in the experiment.

Glutathione Reductase (GR) and Glutathione Peroxidase (GPx) Activity Assays

-

Prepare cell lysates from treated and control cells by sonication or freeze-thaw cycles in an appropriate buffer.

-

Centrifuge the lysates to remove cell debris.

-

Measure the protein concentration of the supernatant.

-

GR Activity: The activity is determined by measuring the rate of NADPH oxidation at 340 nm in the presence of GSSG. The reaction mixture contains potassium phosphate buffer, EDTA, NADPH, GSSG, and the cell lysate.

-

GPx Activity: The activity is measured by a coupled reaction with glutathione reductase. The rate of NADPH oxidation at 340 nm is monitored. The reaction mixture contains potassium phosphate buffer, EDTA, sodium azide (to inhibit catalase), glutathione reductase, GSH, NADPH, the cell lysate, and a substrate for GPx (e.g., tert-butyl hydroperoxide).

-

Enzyme activities are expressed as units per milligram of protein.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by changes in the cellular redox state induced by this compound and a general experimental workflow.

Methodological & Application

Application Notes and Protocols for Glutathione S-Transferase Assay Using S-Octylglutathione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of hydrophobic and electrophilic compounds.[1][2] This process increases the water solubility of the substrates, facilitating their excretion from the cell. The activity of GSTs is a critical biomarker for drug metabolism and cellular protection against oxidative stress. While many GST assays employ chromogenic substrates like 1-chloro-2,4-dinitrobenzene (CDNB), this protocol details an assay using S-Octylglutathione. This compound, an S-alkyl-glutathione derivative, is primarily recognized as a competitive inhibitor of GSTs, binding to the hydrophobic substrate-binding site (H-site). Consequently, a direct spectrophotometric assay monitoring product formation is not feasible.